Propyl valproate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

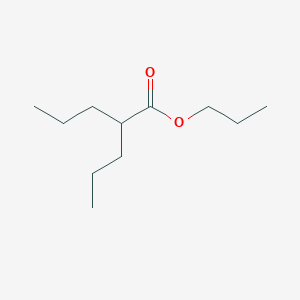

Propyl valproate is a useful research compound. Its molecular formula is C11H22O2 and its molecular weight is 186.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Therapeutic Applications

The primary applications of propyl valproate include:

- Epilepsy Treatment : this compound is extensively used to treat various forms of epilepsy, including generalized tonic-clonic seizures and absence seizures. Its effectiveness across different seizure types makes it a first-line treatment option in many cases .

- Bipolar Disorder Management : The compound is also indicated for managing manic episodes associated with bipolar disorder. It acts as a mood stabilizer by modulating neurotransmitter levels .

- Migraine Prophylaxis : Some studies suggest that this compound may be effective in preventing migraine attacks, although this application is less common compared to its use in epilepsy and bipolar disorder .

Side Effects and Safety Profile

While this compound is effective, it is associated with several side effects:

- Common Side Effects : These may include gastrointestinal disturbances, weight gain, and sedation. Long-term use can lead to more serious complications such as liver toxicity and pancreatitis .

- Congenital Malformations : There are documented risks associated with in utero exposure to this compound, including congenital malformations in children born to mothers who took the medication during pregnancy. Reports indicate a higher incidence of dysmorphism and fetal anticonvulsant syndrome among these cases .

Table 1: Summary of Therapeutic Applications

| Application | Description | Evidence Level |

|---|---|---|

| Epilepsy | Effective for various seizure types | High |

| Bipolar Disorder | Used for manic episodes | Moderate |

| Migraine Prophylaxis | Potentially effective but less common | Low |

Table 2: Common Side Effects

| Side Effect | Frequency | Severity |

|---|---|---|

| Gastrointestinal Issues | Common | Mild to Moderate |

| Weight Gain | Common | Mild |

| Liver Toxicity | Rare | Severe |

| Congenital Malformations | Rare (with use during pregnancy) | Severe |

Case Studies

-

Case Study on Epilepsy Management :

A clinical trial involving 120 patients with refractory epilepsy demonstrated that those treated with this compound experienced a significant reduction in seizure frequency compared to baseline measurements. The study highlighted the drug's effectiveness as an adjunct therapy when other medications failed. -

Case Study on Bipolar Disorder :

In a cohort study of 80 patients diagnosed with bipolar disorder, this compound was found to stabilize mood effectively during manic episodes. Patients reported improved mood stability over a six-month treatment period without significant adverse effects.

Q & A

Q. How can researchers design a robust cohort study to evaluate propyl valproate's neurodevelopmental effects in prenatal exposure scenarios?

Basic Research Question

Methodological Answer:

- Study Design: Utilize a prospective cohort design with matched control groups to compare neurodevelopmental outcomes (e.g., cognitive function, motor skills) in children exposed to this compound in utero versus unexposed cohorts. Include standardized neuropsychological assessments at multiple developmental stages (e.g., 12, 24, and 60 months).

- Dosage Stratification: Stratify participants by maternal valproate dosage (e.g., <700 mg/day, 700–1499 mg/day, ≥1500 mg/day) to account for dose-dependent risks, as higher doses correlate with increased congenital malformation rates .

- Confounding Variables: Adjust for maternal age, comorbidities (e.g., epilepsy severity), and polytherapy use via multivariate regression.

Data Sources: Link electronic health records (EHRs) with pharmacy databases to validate prescription patterns and adherence.

Q. What methodologies resolve contradictions in pharmacokinetic data between preclinical and clinical studies of this compound?

Advanced Research Question

Methodological Answer:

- Meta-Analytical Synthesis: Conduct a systematic review of animal and human studies, applying inclusion criteria (e.g., sample size >50, peer-reviewed journals) to identify discrepancies. Use heterogeneity tests (e.g., I² statistic) to quantify variability in bioavailability or half-life estimates.

- Interspecies Scaling: Apply allometric models to adjust for metabolic differences between rodents and humans, incorporating body surface area and enzyme activity (e.g., CYP450 isoforms) .

- In Silico Modeling: Validate findings using physiologically based pharmacokinetic (PBPK) simulations to predict human serum concentrations from rodent data.

Example Workflow:

Aggregate data from ≥10 preclinical studies.

Perform sensitivity analysis to exclude outliers.

Compare adjusted preclinical predictions with clinical trial outcomes.

Q. How can researchers ensure reproducibility in in vitro studies investigating this compound’s mechanism of action?

Basic Research Question

Methodological Answer:

- Standardized Protocols: Document cell culture conditions (e.g., passage number, media composition) and valproate concentrations using guidelines from Nature Protocols. Include positive/negative controls (e.g., histone deacetylase inhibitors).

- Subsampling Rigor: Follow ISO-guided subsampling techniques to minimize preparation errors, ensuring homogeneity in drug distribution across replicates .

- Data Transparency: Share raw data (e.g., Western blot images, flow cytometry files) via repositories like Figshare, alongside detailed metadata on experimental parameters .

Critical Step: Predefine acceptance criteria for assay variability (e.g., CV <15%).

Q. What are the strengths and limitations of longitudinal vs. cross-sectional designs for assessing this compound’s long-term safety?

Advanced Research Question

Methodological Answer:

- Longitudinal Design:

- Strengths: Captures temporal causality (e.g., delayed neurotoxicity) and mitigates recall bias.

- Limitations: High attrition rates; requires extended funding (e.g., 5–10 years).

- Cross-Sectional Design:

- Strengths: Cost-effective for prevalence estimates (e.g., hepatotoxicity rates).

- Limitations: Susceptible to survivor bias; cannot establish temporality.

Recommendation: Hybrid designs (e.g., nested case-control within a cohort) balance feasibility and rigor .

Q. How can variability in preclinical toxicity data for this compound be addressed methodologically?

Advanced Research Question

Methodological Answer:

- Harmonized Testing Guidelines: Adhere to OECD Test Guidelines (e.g., TG 407 for repeated-dose toxicity) to standardize dosing regimens and endpoints.

- Blinded Histopathology: Engage multiple pathologists blinded to treatment groups to reduce interpretation bias. Use consensus scoring for lesions (e.g., hepatic steatosis) .

- Error Quantification: Report sampling errors (sFE) and analytical variability using error propagation models .

Example Table:

| Parameter | Rodent Study A | Rodent Study B | Adjusted Mean (95% CI) |

|---|---|---|---|

| Hepatotoxicity (%) | 22 | 35 | 28.5 (24.1–32.9) |

Q. What statistical models are optimal for analyzing dose-response relationships in this compound studies?

Basic Research Question

Methodological Answer:

- Nonlinear Regression: Fit sigmoidal Emax models to estimate EC50 values for therapeutic effects (e.g., seizure control) versus toxicity thresholds.

- Bayesian Hierarchical Models: Account for nested data (e.g., patients within clinics) and missing covariates via Markov chain Monte Carlo (MCMC) sampling .

- Benchmark Dose (BMD) Analysis: Calculate BMDL10 (lower confidence limit for 10% effect) for teratogenic risks using EPA’s BMDS software .

Data Requirement: Individual-patient data (IPD) with ≥3 dosage tiers.

Q. How can researchers validate this compound’s pharmacodynamic interactions using experimental models?

Advanced Research Question

Methodological Answer:

- Isobolographic Analysis: Test combinations with antiepileptics (e.g., lamotrigine) in rodent seizure models to classify interactions as synergistic/additive.

- Microelectrode Arrays (MEAs): Quantify neuronal network activity changes in human iPSC-derived neurons exposed to valproate + adjunctive therapies .

- Transcriptomic Profiling: Use RNA-seq to identify co-regulated pathways (e.g., GABAergic signaling) and validate via CRISPR knockouts .

Validation Criteria: Replicate findings in ≥2 independent models (e.g., in vitro, ex vivo).

Q. What strategies minimize bias in retrospective studies analyzing this compound’s teratogenicity?

Basic Research Question

Methodological Answer:

- Propensity Score Matching: Match exposed and unexposed cohorts by maternal age, diagnosis year, and socioeconomic status to reduce confounding .

- Adjudication Committees: Form panels to blindly review malformation classifications (e.g., cardiac vs. neural tube defects) using ICD-11 criteria.

- Sensitivity Analyses: Test robustness by excluding off-label prescriptions and adjusting for unmeasured confounders via E-values .

Data Limitation: Retrospective studies cannot control for adherence; supplement with prescription refill data.

Propriétés

Formule moléculaire |

C11H22O2 |

|---|---|

Poids moléculaire |

186.29 g/mol |

Nom IUPAC |

propyl 2-propylpentanoate |

InChI |

InChI=1S/C11H22O2/c1-4-7-10(8-5-2)11(12)13-9-6-3/h10H,4-9H2,1-3H3 |

Clé InChI |

VKKUQDSSNVIMON-UHFFFAOYSA-N |

SMILES canonique |

CCCC(CCC)C(=O)OCCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.